molecular formula C9H10N2S B3029523 2,5-Dimethylbenzo[d]thiazol-6-amine CAS No. 686747-14-8

2,5-Dimethylbenzo[d]thiazol-6-amine

Cat. No.: B3029523
CAS No.: 686747-14-8
M. Wt: 178.26
InChI Key: XZAPDJQMAHDLBL-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzo[d]thiazol-6-amine is a chemical compound belonging to the thiazole class of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylbenzo[d]thiazol-6-amine typically involves the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py. These methods facilitate the formation of amides in moderate to excellent yields without the need for phenolic group protection .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis and procurement processes. Companies like ChemScene and MolCore offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzo[d]thiazol-6-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

2,5-Dimethylbenzo[d]thiazol-6-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It has been studied for its potential as an immunosuppressive agent and its activity against certain enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH).

    Medicine: It is being explored for its potential therapeutic applications, including its use as an anthelmintic agent.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it functions as an uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), which plays a crucial role in the synthesis of guanine nucleotides . This inhibition can lead to a decrease in the proliferation of certain cells, making it a potential candidate for immunosuppressive therapies.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,5-Dimethylbenzo[d]thiazol-6-amine include:

  • 2-amino-5,6-dimethylbenzothiazole
  • N,N-dimethyl-2-((trimethylsilyl)ethynyl)benzothiazol-6-amine
  • 2,6-Dimethyl-1,3-benzothiazol-5-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to act as an uncompetitive inhibitor of IMPDH sets it apart from other similar compounds, making it a valuable candidate for further research and development in various scientific fields .

Properties

IUPAC Name

2,5-dimethyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAPDJQMAHDLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663225
Record name 2,5-Dimethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686747-14-8
Record name 2,5-Dimethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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